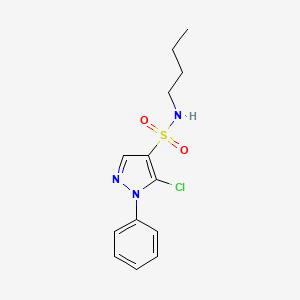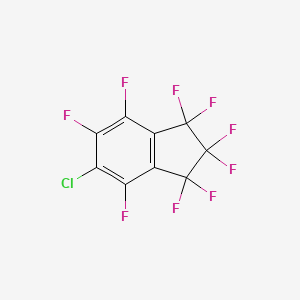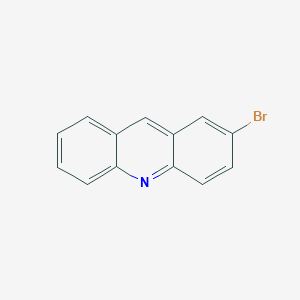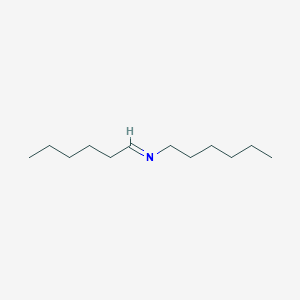
1-Hexanamine, N-hexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanamine, N-hexylidene- is an organic compound with the molecular formula C12H25N. It is a derivative of hexanamine, where the amine group is bonded to a hexylidene group. This compound is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
1-Hexanamine, N-hexylidene- can be synthesized through several methods. One common synthetic route involves the reaction of hexanamine with hexanal under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
In industrial production, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 1-Hexanamine, N-hexylidene- .
Analyse Des Réactions Chimiques
1-Hexanamine, N-hexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where the hexylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Hexanamine, N-hexylidene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 1-Hexanamine, N-hexylidene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-Hexanamine, N-hexylidene- can be compared with other similar compounds such as:
Hexylamine: A primary aliphatic amine with similar chemical properties but different applications.
1-Aminohexane: Another primary amine with a similar structure but different reactivity and uses.
Mono-n-hexylamine: A compound with similar functional groups but different industrial and research applications
The uniqueness of 1-Hexanamine, N-hexylidene- lies in its specific structure and the resulting chemical properties, which make it suitable for particular reactions and applications that other similar compounds may not be as effective for.
Propriétés
Numéro CAS |
34695-21-1 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-hexylhexan-1-imine |
InChI |
InChI=1S/C12H25N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11H,3-10,12H2,1-2H3 |
Clé InChI |
HARGIDIYKXTDKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


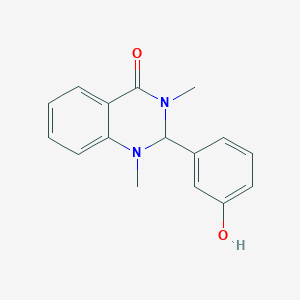
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
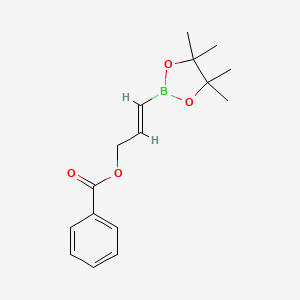
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)
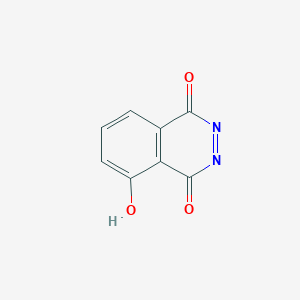
![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
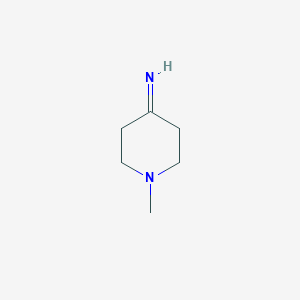
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)
